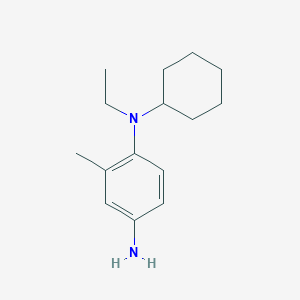

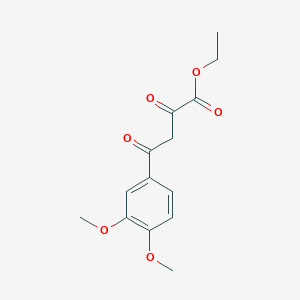

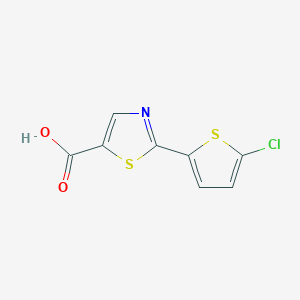

![molecular formula C12H14N4O3 B1420087 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid CAS No. 1152952-90-3](/img/structure/B1420087.png)

2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid

Übersicht

Beschreibung

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds such as “2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid” that contain a pyrrole ring are often bioactive .

Synthesis Analysis

The synthesis of pyrrole-containing compounds is a topic of interest in medicinal chemistry . Various methods have been developed, including the condensation of carboxylic acid moieties with substituted amines under reflux conditions .Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups. The pyrrole ring, for example, is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving pyrrole-containing compounds can be quite diverse, depending on the other functional groups present in the molecule. Pyrrole itself can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of the pyrrole ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis : This compound is used in the synthesis of heterocyclic compounds. For instance, the synthesis of new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives has been reported, where this compound was utilized in condensation reactions under different conditions (Harb, Abbas, & Mostafa, 2005).

Cyclisation Reactions : It is used in divergent cyclisation reactions. For example, its reaction with formyl and acetyl electrophiles led to the formation of different cyclic products, showcasing its versatility in creating complex molecular structures (Smyth et al., 2007).

Synthesis of Novel Compounds : The compound is instrumental in synthesizing novel organic compounds. One study showed the three-component reaction of this compound to yield new (3-aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles (Gein, Buldakova, & Dmitriev, 2019).

Chemical Characterization : This compound is also important for chemical characterization studies. Its derivatives have been synthesized and characterized using various spectroscopic techniques, contributing to our understanding of molecular structures (Xiao Yong-mei, 2013).

Catalytic Applications : There are also studies on its use in catalysis. For example, its derivatives have been used as catalysts in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, indicating potential applications in industrial chemistry (Xie et al., 2014).

Pharmacological Research : In the field of pharmacology, derivatives of this compound have been synthesized and evaluated for various biological activities, such as angiotensin converting enzyme (ACE) inhibition, hinting at potential therapeutic applications (Kantevari et al., 2011).

Binding Characteristics with Proteins : There's research into its binding characteristics with biological molecules, such as bovine serum albumin (BSA), suggesting a role in the study of drug-protein interactions (Tang, Tang, & Tang, 2011).

Wirkmechanismus

Target of Action

Pyrrole and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives (which are similar to pyrazole) are known to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some derivatives might inhibit the activity of certain enzymes, while others might interact with cell receptors or DNA .

Biochemical Pathways

Again, the specific biochemical pathways affected by these compounds can vary widely. Some might affect signal transduction pathways, while others might interfere with the synthesis of certain biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely depending on their specific structure. Some might be readily absorbed and distributed throughout the body, while others might be metabolized quickly or excreted unchanged .

Result of Action

The molecular and cellular effects of these compounds can include changes in cell signaling, inhibition of cell growth, induction of cell death, among others .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, presence of other molecules, and so on .

Zukünftige Richtungen

Pyrrole-containing compounds are a rich source of biologically active molecules, and research into their synthesis and activity is ongoing . Future research directions could include the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .

Eigenschaften

IUPAC Name |

2-[methyl-(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-14(8-10(17)18)12(19)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-7H,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERVFTAAFGMFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N(C)CC(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

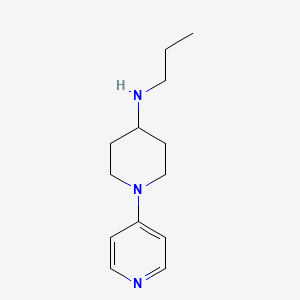

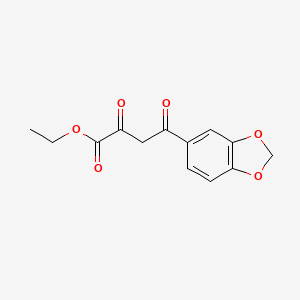

![3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1420004.png)

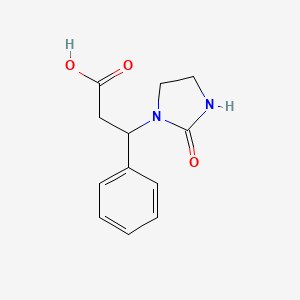

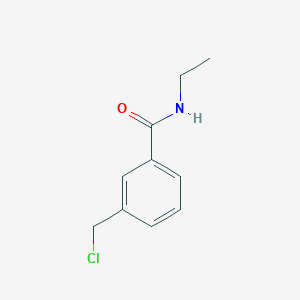

![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)

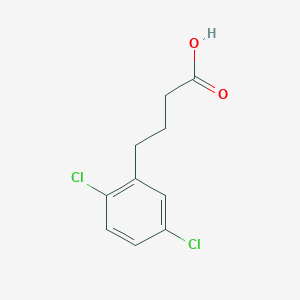

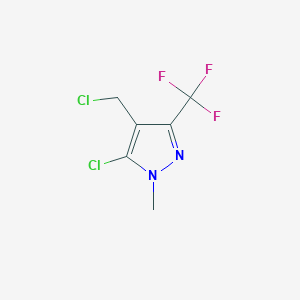

![[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420026.png)